
triethoxy(4-vinylphenyl)silane
Overview
Description
Triethoxy(4-vinylphenyl)silane is an organosilicon compound with the molecular formula C14H22O3Si. It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom through an ethoxy group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(4-vinylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct reaction of 4-vinylphenylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. This method is advantageous due to its simplicity and high yield. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(4-vinylphenyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Polymerization: The vinyl group can participate in radical polymerization reactions to form polymers with unique properties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Silanols and siloxanes.
Polymerization: Polyvinylphenylsilane.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
Triethoxy(4-vinylphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and biocompatible coatings.
Industry: Applied in the production of advanced materials such as adhesives, sealants, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of triethoxy(4-vinylphenyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for polymerization, creating cross-linked networks that enhance the mechanical and thermal properties of the resulting materials. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Vinyltriethoxysilane: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Trimethoxy(4-vinylphenyl)silane: Contains methoxy groups instead of ethoxy, leading to different hydrolysis rates and reactivity.
(4-Chlorophenyl)trimethoxysilane: Contains a chlorine substituent on the phenyl ring, altering its electronic properties and reactivity.
Uniqueness
Triethoxy(4-vinylphenyl)silane is unique due to its combination of a vinyl group and a phenyl ring, which provides both reactivity and hydrophobicity. This makes it particularly useful in applications requiring durable and water-resistant materials.
Properties
IUPAC Name |
(4-ethenylphenyl)-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-5-13-9-11-14(12-10-13)18(15-6-2,16-7-3)17-8-4/h5,9-12H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFPMGWJDWEAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
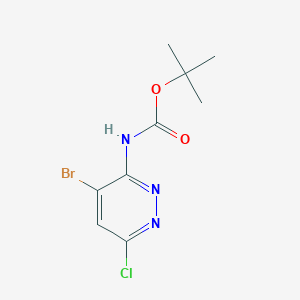
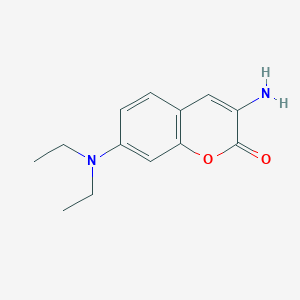
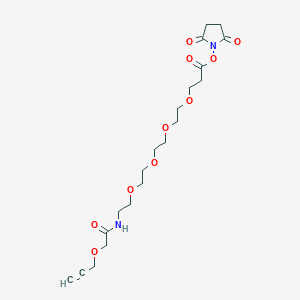
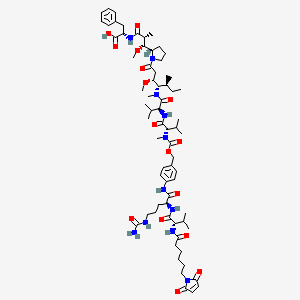
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)


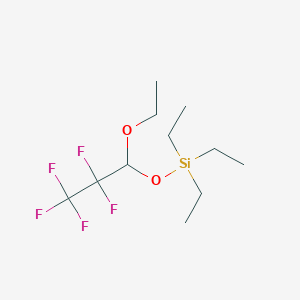

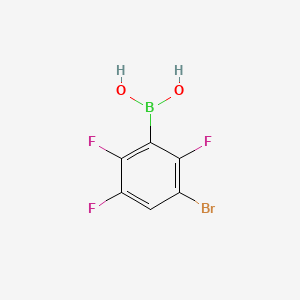
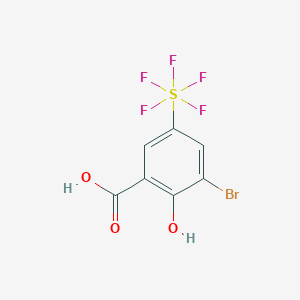
![6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8065037.png)
![[(Cyclohexylammonium)methyl]trifluoroborate internal salt](/img/structure/B8065048.png)
![4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B8065056.png)
